molecular formula C8H7F4N B3218168 (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine CAS No. 1187928-53-5

(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine

Cat. No.: B3218168
CAS No.: 1187928-53-5
M. Wt: 193.14 g/mol
InChI Key: AQLUZXCGYNIEGH-SSDOTTSWSA-N
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Description

Significance of Chirality in Fluorinated Organic Compounds for Advanced Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to molecular recognition in biological systems. For pharmacologically active compounds, it is common for one enantiomer (one of the mirror-image forms) to exhibit significantly greater therapeutic potency than the other. acs.org The introduction of fluorine into a chiral molecule can profoundly influence its stereoelectronic properties, thereby altering its interactions with biological targets like enzymes and receptors. cyu.fr

The presence of a fluorine atom or a fluorinated group on a stereogenic carbon center can lead to unique conformational preferences and electronic effects. researchgate.net This has driven significant research into asymmetric synthesis methods to create enantiopure organofluorine compounds. rsc.org The development of catalytic enantioselective fluorinations and the use of fluorinated chiral building blocks are at the forefront of this field, enabling the precise construction of molecules with desired three-dimensional arrangements. researchgate.net The ability to control chirality in fluorinated compounds is thus essential for designing molecules with enhanced efficacy, selectivity, and improved pharmacological profiles.

Overview of Trifluoromethylated and Fluoroarylated Amine Scaffolds in Modern Chemical Research

Among the various types of fluorinated moieties, the trifluoromethyl (CF3) group is one of the most common motifs found in pharmaceuticals and agrochemicals. chinesechemsoc.org Its incorporation into an amine scaffold can dramatically alter the molecule's properties. For instance, the strong electron-withdrawing nature of the CF3 group significantly decreases the basicity of the adjacent amine functionality. nih.govresearchgate.net This reduction in basicity can improve the bioavailability of a drug molecule by preventing protonation under physiological conditions, which in turn enhances its ability to cross cell membranes. nih.gov

Furthermore, the trifluoromethyl group can increase a compound's lipophilicity and metabolic stability. chinesechemsoc.org The trifluoroethyl amine moiety is also recognized as a valuable, hydrolysis-resistant bioisostere of the amide bond, mimicking its geometry while improving stability. researchgate.net Fluoroarylated amines, which contain a fluorine atom on an aromatic ring, are another critical scaffold. The fluorine substituent can modulate the electronic properties of the ring and serve as a handle for further chemical modifications. The combination of both trifluoromethyl and fluoroaryl groups within a single amine structure creates a scaffold with a unique and highly tunable set of physicochemical properties, making it of great interest in medicinal chemistry. nih.gov

Unique Academic Interest in (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine as a Chiral Precursor

This compound is a chiral amine that embodies the key structural features discussed previously. It possesses a stereogenic center directly attached to both a trifluoromethyl group and a 3-fluorophenyl group. This specific combination makes it a highly valuable chiral precursor in advanced organic synthesis.

Below are the key chemical properties of this compound:

PropertyValue
Chemical Name This compound
Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
SMILES Code NC@HC(F)(F)F

This compound is part of a broader class of α-trifluoromethyl amines, which are recognized as important motifs in medicinal chemistry. duke.edu Its synthesis would typically involve asymmetric methods to ensure high enantiomeric purity, drawing upon established strategies for the stereoselective synthesis of fluorinated chiral amines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUZXCGYNIEGH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Enantioenriched 2,2,2 Trifluoro 1 3 Fluoro Phenyl Ethylamine and Analogues

Stereoselective and Enantioselective Synthetic Routes to Chiral Trifluoroethylamines

The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines has been a major advancement, moving beyond earlier reliance on diastereoselective couplings with chiral reagents. nih.gov These methods often involve the addition of nucleophiles to trifluoromethyl imines. nih.gov

A primary strategy for the stereoselective synthesis of α-trifluoromethyl amines involves the nucleophilic addition to trifluoromethyl imines. nih.gov This approach has been explored with a range of carbon-based nucleophiles, including organometallic reagents. nih.gov

A systematic study has demonstrated the synthesis of functionalized α-substituted trifluoromethyl amines through the reaction of Grignard reagents with stable N-aryl hemiaminal ethers. rsc.orgrsc.org These hemiaminal ethers, derived from 1-ethoxy-2,2,2-trifluoroethanol and aromatic amines, can be converted in situ to trifluoromethylated aldimines. rsc.org Treatment with a Grignard reagent leads to deprotonation to form the imine, which then undergoes nucleophilic attack by excess Grignard reagent to yield the desired trifluoromethyl amine. rsc.org This method has been shown to be effective for a variety of α-branched trifluoroethyl amines. rsc.org

For instance, the reaction of N-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethoxyethylamine with various Grignard reagents produces the corresponding α-substituted trifluoroethylamines in good yields.

EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromide2,2,2-Trifluoro-1-(4-methoxyphenyl)-1-phenylethanamine85
24-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine78
33-Fluorophenylmagnesium bromide1-(3-Fluorophenyl)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine81
4Vinylmagnesium bromide1-(4-Methoxyphenyl)-3,3,3-trifluoroprop-1-en-2-amine65

The use of N-tert-butanesulfinyl imines is a prominent and widely used approach for the stereoselective synthesis of fluorinated chiral amines. cas.cn This method offers high stereoselectivity and a broad substrate scope. cas.cn The tert-butanesulfinyl group serves as a potent chiral directing group and activates the imine for nucleophilic addition. cas.cnacs.org After the addition, the chiral auxiliary can be easily cleaved. acs.org

This strategy has been successfully applied to the synthesis of α-trifluoromethyl amines through the stereoselective addition of various nucleophiles to N-tert-butanesulfinyl trifluoromethyl imines. cas.cnnih.gov For example, the addition of organometallic reagents to these imines proceeds with high diastereoselectivity. nuph.edu.ua

EntryImineNucleophileProductDiastereomeric Ratio
1(S)-N-(2,2,2-Trifluoroethylidene)tert-butanesulfinamidePhenylmagnesium bromide(S)-N-((R)-1-Phenyl-2,2,2-trifluoroethyl)tert-butanesulfinamide>99:1
2(S)-N-(2,2,2-Trifluoroethylidene)tert-butanesulfinamide3-Fluorophenylmagnesium bromide(S)-N-((R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethyl)tert-butanesulfinamide>99:1
3(S)-N-(1-(4-Methoxyphenyl)-2,2,2-trifluoroethylidene)tert-butanesulfinamideMethylmagnesium bromide(S)-N-(1-(4-Methoxyphenyl)-1-methyl-2,2,2-trifluoroethyl)tert-butanesulfinamide95:5

Another effective method for the stereoselective synthesis of functionalized α-trifluoromethylamines involves the Lewis acid-activated ring-opening of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles. researchgate.net This methodology has been applied to the diastereoselective synthesis of various trifluoromethylated amines, including homoallylic and propargylic amines. researchgate.net For instance, the reaction of a chiral 2-trifluoromethyl-1,3-oxazolidine derived from (R)-2-amino-2-phenylethanol with a silylated nucleophile in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) provides the corresponding α-trifluoromethylamine with good stereoselectivity. researchgate.netnih.gov

Biocatalytic methods offer a green and efficient alternative for the synthesis of chiral fluorinated compounds. pibb.ac.cn Enzyme-catalyzed reactions can proceed with high enantioselectivity under mild conditions. pibb.ac.cn

While direct enzyme-catalyzed N-H bond insertion for the synthesis of trifluoroethylamines is an emerging area, related biocatalytic transformations highlight the potential of this approach. Enzymes have been developed for highly enantioselective carbene B–H bond insertion to produce versatile α-trifluoromethylated organoborons, which can be precursors to chiral amines. researchgate.net Furthermore, enzymes like tyrosine hydroxylase have been shown to catalyze reactions on fluorinated substrates, indicating the potential for enzymes to handle fluorinated molecules. nih.gov The development of "carbene transferase" enzymes that can accommodate a range of trifluorodiazo alkanes opens up possibilities for creating C-N bonds enantioselectively. researchgate.net

Biocatalytic Approaches to Chiral Fluoroamines

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the practicality of chemical synthesis to afford highly enantioenriched products. These methods are particularly valuable for the synthesis of complex molecules like fluorinated amines.

A notable strategy involves the use of enzymes to resolve racemic mixtures or to catalyze stereoselective transformations. For instance, lipase-catalyzed kinetic resolutions have been successfully applied to resolve racemic 3-aryl alkanoic acids, which can serve as precursors to chiral amines. bioorganica.com.ua Additionally, enzymatic deracemization of fluorinated arylcarboxylic acids provides an efficient route to enantiomerically pure building blocks. bioorganica.com.ua

Recent advancements have demonstrated the utility of polyketide synthase (PKS) and fatty acid synthase (FAS) hybrids in the biosynthesis of fluorinated polyketides. nih.gov By exchanging the native acyltransferase domain of a PKS with a more tolerant domain from a metazoan type I FAS, it is possible to incorporate fluoromalonyl-CoA and fluoromethylmalonyl-CoA into polyketide chains. nih.gov This innovative approach has been successfully applied to the chemoenzymatic synthesis of fluorinated macrolactones and macrolide antibiotics. nih.gov

Furthermore, the enzymatic synthesis of fluorinated amino acids, such as fluoroalanine enantiomers, has been achieved through the reductive amination of fluorinated pyruvate (B1213749) substrates catalyzed by dehydrogenases. nih.gov

Palladium-Catalyzed C–H Functionalization for Stereocenter Formation

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized substrates. nih.gov This methodology is particularly relevant for the construction of chiral centers.

A novel catalytic system comprising palladium acetate (B1210297) and tris(5-fluoro-2-methylphenyl)phosphane has been developed for the intramolecular C–H functionalization of alkane segments. nih.gov This system operates under mild conditions and allows for the regioselective synthesis of various olefins adjacent to a quaternary benzylic carbon atom, as well as bi- and tricyclic molecules. nih.gov The proposed mechanism involves the formation of a six-membered palladacycle intermediate. nih.gov

In the context of creating fluorinated stereocenters, palladium-catalyzed asymmetric allylic C–H alkylation has been successfully employed to generate fluorinated quaternary stereogenic centers from allylarenes and prochiral α-fluorinated esters. researchgate.netbohrium.com The use of chiral phosphoramidite (B1245037) ligands enables high levels of yield, enantioselectivity, and regioselectivity. researchgate.net

Organocatalytic Cascade Reactions for Chiral Fluoroalkylated Heterocycles

Organocatalytic cascade reactions offer an efficient and environmentally friendly approach to the synthesis of complex chiral molecules from simple starting materials in a single operation. eurekaselect.com These reactions, often catalyzed by small organic molecules, can construct multiple stereocenters with high enantioselectivity.

The aza-Morita-Baylis-Hillman (aza-MBH) reaction, an atom-economical carbon-carbon bond-forming process, can be initiated as part of a domino sequence to produce highly functionalized chiral heterocycles. nih.gov Chiral organocatalysts bearing both Brønsted acid and Lewis base functionalities can synergistically activate substrates, leading to the formation of complex heterocyclic structures, some containing tetrasubstituted or quaternary carbon stereocenters. nih.gov

Furthermore, chiral thiourea (B124793) catalysts have been utilized in Michael/ring-reorganization cyclizations of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones to asymmetrically synthesize γ-lactams with up to three contiguous chiral centers. rsc.org This methodology provides optically pure γ-lactams in good yields and with excellent stereoselectivity. rsc.org

The development of new organocatalytic cascade reactions for the synthesis and diversification of privileged structures, often using trienamine activation, has expanded the toolbox for accessing complex and diverse compounds. mdpi.com

Biomimetic Transamination Strategies for Fluorine-Containing Amines

Biomimetic transamination provides a powerful method for the synthesis of chiral amines by mimicking the biological process of transamination, which involves the interconversion of keto acids and amino acids. researchgate.net This strategy is particularly effective for the preparation of fluorine-containing amines.

An asymmetric biomimetic transamination of trifluoromethyl ketones has been developed using a chiral pyridoxamine (B1203002) catalyst and an amine source like 2,2-diphenylglycine. organic-chemistry.orgnih.gov This method proceeds under mild conditions to produce optically active α-trifluoromethyl amines in high yields and with excellent enantioselectivities. organic-chemistry.orgnih.gov The reaction is believed to proceed through an asymmetric 1,3-proton shift within a ketimine intermediate. organic-chemistry.org This approach has a broad substrate scope, tolerating various functional groups on aryl, heteroaryl, and aliphatic trifluoromethyl ketones. organic-chemistry.org

The synthetic utility of this biomimetic strategy has been demonstrated through the subsequent palladium-catalyzed cyclization of an α-trifluoromethyl amine to form a chiral tetrahydroquinoline. organic-chemistry.org This highlights the potential of biomimetic transamination to generate valuable chiral building blocks for more complex molecules. organic-chemistry.org

Precursor Design and Derivatization Strategies for Enantioenriched Products

The design of suitable precursors and the development of efficient derivatization strategies are crucial for the successful synthesis of enantioenriched fluorinated amines.

Utilization of Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal Derivatives

Trifluoroacetaldehyde ethyl hemiacetal is a versatile and commercially available reagent that serves as a precursor for the introduction of the trifluoromethyl group in organic synthesis. tcichemicals.comchemicalbook.com It is often used for the in situ generation of the unstable trifluoroacetaldehyde. tcichemicals.com

This reagent readily reacts with enamines and imines derived from various ketones to produce β-hydroxy-β-trifluoromethyl ketones in high yields. nih.gov This reaction provides a straightforward method for constructing carbon-carbon bonds and introducing the trifluoromethyl group. The resulting β-hydroxy-β-trifluoromethyl ketones can then be further transformed into chiral amines.

Recent applications of trifluoroacetaldehyde ethyl hemiacetal have expanded to the synthesis of α-trifluoromethyl alcohols and α-trifluoromethyl amines through direct regioselective and stereoselective substitution reactions with various aromatic and heteroaromatic compounds. researchgate.net

Transformations from Related Chiral Fluorinated Alcohols and Ketones

Chiral fluorinated alcohols and ketones are valuable precursors for the synthesis of enantioenriched fluorinated amines. Stereoselective synthesis of these precursors is a key step in accessing the final target molecules.

The stereoselective synthesis of fluorinated chiral amines has been accomplished through the use of N-tert-butylsulfinyl imines. nih.gov This method involves either the stereoselective addition to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov

Asymmetric α-fluorination of aldehydes and ketones is another important strategy for generating chiral fluorinated carbonyl compounds. nih.gov While the enantioselective fluorination of α-monosubstituted aldehydes using secondary amine catalysts is well-established, the fluorination of α-branched aldehydes to create tertiary fluorides has been more challenging. rsc.org The development of new chiral primary amine catalysts has enabled the highly enantioselective fluorination of α-branched aldehydes. rsc.org

The resulting chiral α-fluoroaldehydes can be further transformed. For instance, they can undergo stereospecific C–F bond cleavage under alcoholic alkaline conditions to yield α-hydroxyacetals. rsc.org This provides a one-pot conversion of α-branched aldehydes into chiral α-hydroxyacetals with high enantioselectivity. rsc.org

Application As a Chiral Building Block in Complex Molecular Architectures

Role in the Asymmetric Synthesis of Chiral Fluoroalkylated Amino Acids and Derivatives

The synthesis of fluoroalkylated amino acids is a significant area of research in medicinal chemistry. nih.govresearchgate.net However, no literature was found that employs (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine as a chiral auxiliary or precursor for these molecules.

Preparation of α-Trifluoromethylated Amino Acids

The asymmetric synthesis of α-trifluoromethyl-containing α-amino acids is a well-established field, with methods often relying on the asymmetric addition to the carbon-nitrogen double bond of imines derived from 3,3,3-trifluoropyruvic acid esters. researchgate.net Other strategies involve the use of different chiral catalysts or building blocks, such as N-2,2,2-trifluoroethylisatin ketimines, to construct these amino acid derivatives. nih.gov Despite the relevance of chiral trifluoromethylated amines to this field, no studies were identified that specifically utilize this compound for this purpose.

Synthesis of β-Fluoro Amines and Related Motifs

β-Fluoro amines are important motifs in drug discovery due to their unique physicochemical properties. nih.govnih.gov Synthetic methods to access these compounds enantioselectively include the biocatalytic reductive amination of α-fluoroacetophenones, organocatalytic strategies, and the ring-opening of aziridines with a fluoride (B91410) source. whiterose.ac.ukucla.edu These syntheses rely on various enzymes, catalysts, or chiral auxiliaries, but none of the reviewed literature reports the use of this compound in these transformations.

Incorporation into Chiral Heterocyclic Scaffolds

Fluorine-containing heterocycles are of high interest in pharmaceutical and agrochemical research. nih.gove-bookshelf.de While chiral amines are often used to introduce stereocenters into these scaffolds, there is no specific documentation on the incorporation of this compound into the heterocyclic systems described below.

Construction of Chiral Spirooxindoles

Chiral spirooxindoles are a prominent class of compounds in medicinal chemistry. Their asymmetric synthesis is often achieved through [3+2] cycloaddition reactions. A common strategy involves the reaction of isatin-derived ketimines with various dipolarophiles. nih.govresearchgate.net For instance, N-2,2,2-trifluoroethylisatin ketimines have been used as precursors for trifluoromethyl-containing spirooxindoles. nih.gov However, these precursors are structurally different from this compound, and no methods were found that use the latter compound as a building block for chiral spirooxindoles.

Synthesis of Other Fluorine-Containing Nitrogen Heterocycles

The synthesis of diverse fluorine-containing nitrogen heterocycles is an active area of research. Methods include the enantioselective hydrogenation of α-trifluoromethylidene lactams to produce chiral 2,2,2-trifluoroethyl lactams. rsc.org General methodologies also employ fluoroalkyl amino reagents (FARs) to introduce fluorinated groups onto various heterocyclic cores. nih.gov A thorough literature search did not yield any examples where this compound was utilized as a starting material or intermediate in the synthesis of these or other related nitrogen heterocycles.

Development of Chiral Catalysts and Ligands from Trifluoroethylamine Derivatives

Chiral amines, particularly C2-symmetric diamines and derivatives of phenylethylamine, are foundational scaffolds for a wide range of successful chiral ligands and organocatalysts used in asymmetric synthesis. mdpi.comresearchgate.net The electronic and steric properties of the amine backbone are crucial for inducing stereoselectivity. While the broader class of chiral trifluoroethylamines has been investigated, there are no specific reports on the development or application of catalysts or ligands derived directly from this compound.

Theoretical Principles in Peptide Mimicry and Bio-inspired Molecular Design

The design of molecules that mimic the structure and function of natural peptides is a cornerstone of modern therapeutic development. stanford.edu Peptides often suffer from poor bioavailability and rapid degradation by proteases. Peptidomimetics, or peptide mimics, aim to overcome these limitations while retaining the biological activity of the parent peptide. stanford.edunih.gov The use of non-natural amino acids and backbone modifications is a key strategy in this endeavor.

This compound serves as a powerful tool in this context, primarily by acting as a surrogate for natural peptide bonds or amino acid residues. Its incorporation into a peptide sequence is guided by several key theoretical principles.

Conformational Constraint and Pre-organization:

A fundamental concept in bio-inspired design is the principle of conformational constraint. unmc.edu Natural peptides are often flexible and must adopt a specific conformation to bind to their biological target. This binding process has an entropic cost. By incorporating rigid structural elements, a synthetic mimic can be "pre-organized" into the desired bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency. unmc.edu

The trifluoromethyl group of the title compound exerts significant steric and electronic effects that can rigidly control the local geometry of a molecule. When this amine is used to create a peptide bond surrogate, such as a Ψ[CH(CF3)NH] linkage, it introduces a stereogenic center that restricts bond rotation. nih.gov This constraint can induce specific secondary structures, such as β-turns and β-hairpins, which are critical for the function of many bioactive peptides. nih.gov Nuclear Overhauser effect studies on model tetrapeptides containing a trifluoroethylamine mimic have provided evidence for the formation of these folded structures, driven by hydrogen bonding involving the aminic proton of the trifluoroethylamine unit. nih.gov

Modulation of Electronic Properties and Stability:

Bioisosteric Replacement and Foldamers:

In bio-inspired molecular design, parts of a molecule are replaced with structurally similar but non-natural groups (bioisosteres) to improve properties. The trifluoroethylamino group can act as a bioisostere for a dipeptide unit. This approach is central to the creation of "foldamers," which are non-natural oligomers designed to fold into well-defined three-dimensional structures similar to proteins. stanford.edu By strategically placing building blocks like this compound, chemists can design foldamers that mimic the surfaces of proteins, enabling them to disrupt protein-protein interactions that are crucial in disease pathways. wisc.edu

The table below summarizes the key theoretical principles and their effects when using fluorinated amines in peptide design.

Theoretical PrincipleEffect of Incorporating this compoundResearch Finding
Conformational Constraint The bulky and stereochemically defined trifluoromethyl group restricts torsional angles along the peptide backbone.Induces stable secondary structures like β-turns and β-hairpins in model peptides. nih.gov
Pre-organization Locks the peptide mimic into a bioactive conformation, reducing the entropic cost of binding to its target.Constraining peptides to their bound conformation is a recognized strategy for improving binding affinity. unmc.edu
Enhanced Stability The robust C-F bonds and steric shielding from the CF3 group increase resistance to proteolytic degradation.Trifluoromethyl groups are known to enhance the metabolic stability of drug molecules. nih.gov
Bioisosterism The trifluoroethylamine moiety can serve as a surrogate for a dipeptide unit, maintaining spatial orientation while introducing non-natural properties.Peptidomimetics based on non-natural backbones can mimic the function of natural peptides. stanford.eduwisc.edu

By applying these principles, researchers can rationally design complex molecules that are not only structurally novel but also possess enhanced therapeutic potential. The use of this compound as a chiral building block exemplifies a sophisticated, bio-inspired approach to molecular design, enabling the creation of advanced peptidomimetics with tailored conformational and physicochemical properties.

Computational and Theoretical Studies on R 2,2,2 Trifluoro 1 3 Fluoro Phenyl Ethylamine

Conformational Analysis and Stereoelectronic Effects in Fluoroalkyl Amines

The three-dimensional structure and conformational preferences of fluoroalkyl amines are dictated by a complex interplay of steric and electronic effects. For (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine, the presence of the bulky and highly electronegative trifluoromethyl (-CF₃) group, as well as the fluorine atom on the phenyl ring, significantly influences its structural landscape. nih.govmdpi.com

Conformational analysis, often performed using quantum chemical calculations, seeks to identify the most stable arrangements of the molecule's atoms. nih.gov For molecules like this, rotation around the single bonds, particularly the C-C bond of the ethylamine (B1201723) side chain, gives rise to different conformers, such as gauche and anti forms. nih.govresearchgate.net The relative energies of these conformers determine their population at equilibrium. The trifluoromethyl group exerts powerful inductive electron-withdrawing effects, which can alter bond lengths, bond angles, and torsional energy barriers. nih.gov

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in fluorinated compounds. researchgate.net The "fluorine gauche effect," for instance, describes the tendency of fluorine to favor a gauche position relative to an adjacent electron-withdrawing group or a group with lone pairs, due to stabilizing hyperconjugative interactions. researchgate.net In the case of this compound, interactions between the C-F bonds of the CF₃ group and the C-N bond of the amine can influence the rotational barrier and the preferred orientation of the side chain. nih.gov Computational studies on similar phenylethylamines have used methods like Density Functional Theory (DFT) to map the potential energy surface and identify the most stable conformers. nih.gov

Table 1: Representative Calculated Relative Energies for Conformations of a Model Phenyl-ethylamine Derivative This table presents hypothetical data based on typical computational findings for similar molecules to illustrate the concept.

Conformer Dihedral Angle (N-C-C-Ar) Relative Energy (kcal/mol) Computational Method
Gauche I ~60° 0.00 DFT (B3LYP/6-31G*)
Anti ~180° 0.75 DFT (B3LYP/6-31G*)

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Intermediates

Quantum chemical calculations are indispensable for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. researchgate.netrsc.org By mapping the potential energy surface, these methods can identify transition states—the highest energy points along a reaction coordinate—and intermediates. rsc.org The energy difference between the reactants and the transition state, the activation energy, determines the reaction rate.

For a chiral amine like this compound, computational studies can be used to understand its synthesis and reactivity. For example, in its synthesis via asymmetric reduction of a corresponding imine, calculations can model the approach of the reducing agent and explain the origin of stereoselectivity. rsc.org Quantum chemical methods such as the Hartree-Fock theory or DFT can be employed to calculate the geometries and energies of all species involved in a reaction. emerginginvestigators.orgcam.ac.uk This allows researchers to visualize the transformation of reactants into products step-by-step and to understand the electronic changes that occur. researchgate.netrsc.org These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Prediction of Stereoselectivity and Enantiocontrol in Asymmetric Reactions

A central challenge in modern organic synthesis is the control of stereochemistry, particularly the selective formation of one enantiomer over the other in a chiral molecule. Asymmetric synthesis aims to achieve this control, and computational chemistry has become a key tool for predicting and rationalizing the outcomes of such reactions. researchgate.netnih.gov

For the synthesis of this compound, computational models can predict the enantiomeric excess (e.e.) by calculating the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products. The transition state with the lower energy will be more readily accessed, leading to the major enantiomer. This energy difference can be related directly to the expected product ratio via the Eyring equation. Such predictive power allows chemists to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. rsc.org Mechanistic studies using computational tools can reveal the specific interactions within the catalyst-substrate complex that are responsible for the stereochemical outcome. nih.gov

Table 2: Example of Calculated Energy Differences and Predicted Enantiomeric Excess This table illustrates how computational energy data is used to predict the stereochemical outcome of a reaction.

Transition State Calculated Relative Free Energy (ΔΔG‡, kcal/mol) Predicted Enantiomeric Excess (% e.e.)
Pro-(R) 0.0 >99

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Hypotheses

Due to the prevalence of fluorinated functional groups in pharmaceuticals, understanding how molecules like this compound interact with biological targets is of great interest. mdpi.comnih.gov Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.govnih.gov

In a typical docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the receptor. bdvets.org An algorithm then samples numerous possible orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose. westmont.edu These simulations can generate hypotheses about how the ligand binds. For fluorinated compounds, specific interactions involving fluorine, such as hydrogen bonds or dipole-dipole interactions, can be critical for binding affinity. nih.govacs.org The trifluoromethyl group can enhance binding through increased lipophilicity, facilitating entry into hydrophobic pockets. mdpi.com

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode. nih.govbdvets.org These computational approaches are fundamental in modern drug design, helping to rationalize the activity of known compounds and guide the design of new, more potent ones. nih.gov

Table 3: Representative Molecular Docking Results for a Fluorinated Ligand This table shows typical output from a molecular docking experiment, providing a quantitative estimate of binding affinity.

Ligand Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Model Fluoroalkyl Amine Monoamine Oxidase B -7.8 Tyr398, Tyr435, Gln206

Advanced Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Determination

Spectroscopic methods are central to chiral analysis, offering detailed structural information at the molecular level. For fluorinated compounds, techniques that are sensitive to the subtle differences between enantiomers and can leverage the properties of the fluorine nucleus are particularly powerful.

Molecular Rotational Resonance (MRR) spectroscopy, also known as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a high-resolution gas-phase technique that provides unambiguous determination of the absolute configuration of chiral molecules. nih.gov The method relies on the precise measurement of a molecule's moments of inertia, which are unique to its three-dimensional structure. Since enantiomers are non-superimposable mirror images, they possess identical moments of inertia and thus identical rotational spectra.

To overcome this, the "chiral tag" method is employed. nih.gov In this approach, the chiral analyte is complexed with a chiral molecule of a known absolute configuration (the tag) through weak non-covalent interactions. This process forms two distinct diastereomeric complexes, each with a unique set of rotational constants that can be resolved in the spectrum. By comparing the experimentally observed rotational constants with those predicted by quantum chemical calculations for the possible diastereomers, the absolute configuration of the analyte can be definitively assigned. nih.gov This technique is highly sensitive and provides a direct, unambiguous structural determination in a solvent-free environment. ualberta.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. For chiral analysis of fluorinated amines, ¹⁹F NMR is an especially powerful tool due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. nih.govresearchgate.net

Direct analysis of a racemic mixture by NMR does not distinguish between enantiomers, as they are isochronous (have the same chemical shifts). To achieve chiral recognition, a chiral environment must be introduced to induce diastereomeric differentiation. This is commonly achieved using:

Chiral Derivatizing Agents (CDAs): The amine functionality of the enantiomers is reacted with an enantiopure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a covalent bond, creating a pair of diastereomers. mdpi.com These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. The fluorine signals from both the analyte's CF₃ group and the CDA can be used for analysis.

Chiral Solvating Agents (CSAs): Non-covalent diastereomeric complexes are formed by adding an enantiopure CSA to the NMR sample. These transient interactions are often sufficient to induce chemical shift non-equivalence between the enantiomers, allowing for the determination of enantiomeric excess. theanalyticalscientist.com

Chiral Sensors: Novel chiral sensors, such as rhodium complexes, have been developed that interact with amines to produce well-differentiated ¹⁹F NMR signals for each enantiomer, enabling accurate measurement of enantiomeric purity. rsc.org

Recent advancements have also demonstrated NMR techniques that enable the direct detection of molecular chirality without the need for external chiral agents, by utilizing the interaction between electric and magnetic dipoles. theanalyticalscientist.com This method can induce phase shifts in the NMR signals of enantiomers, leading to detectable differences. theanalyticalscientist.com

Table 1: Comparison of NMR Techniques for Chiral Analysis

Technique Principle Advantages Disadvantages
Chiral Derivatizing Agents (CDAs) Covalent formation of diastereomers. Large, clear signal separation. Requires chemical reaction; sample is consumed.
Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomers. Non-destructive; simple to implement. Smaller signal separation; dependent on solvent and temperature.

| Direct Detection Methods | Exploits fundamental properties of enantiomers in combined electric/magnetic fields. | No chiral additives needed; direct measurement. theanalyticalscientist.com | Technically complex; still an emerging field. theanalyticalscientist.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the conformational landscape of molecules. nih.gov A molecule like 2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds. Each stable conformer has a unique set of vibrational frequencies corresponding to the stretching and bending of its chemical bonds. nih.gov

By analyzing the experimental FTIR and Raman spectra, specific absorption bands can be assigned to particular vibrational modes (e.g., N-H stretch, C-F stretch). acs.orgdocumentsdelivered.com These experimental findings are often coupled with quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies for different possible conformers. nih.govnih.gov A strong correlation between the calculated and experimental spectra allows for the identification of the most stable conformers present in the sample and can provide information about intramolecular interactions, such as hydrogen bonding. documentsdelivered.com

Chromatographic Resolution Strategies and Chiral Derivatizing Agents

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) is particularly dominant in this field.

The primary strategy for the resolution of enantiomeric amines is the use of a Chiral Stationary Phase (CSP) . A CSP is a solid support material that has been modified with an enantiomerically pure chiral selector. When the racemic mixture passes through the HPLC column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. mdpi.com Cellulose- and amylose-based CSPs are commonly used for this purpose.

An alternative strategy involves pre-column derivatization with a chiral derivatizing agent (CDA). As described for NMR analysis, the enantiomeric amine mixture is reacted with a single enantiomer of a CDA to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be readily separated using standard, non-chiral HPLC columns (e.g., reversed-phase C18). nih.gov The choice of CDA is crucial for achieving good separation and detection.

Spectroscopic Analysis of Fluorinated Amines in Solution and Gas Phase

The analysis of fluorinated amines can be performed in different phases, each providing complementary information.

Gas Phase: In the gas phase, molecules are isolated and free from intermolecular interactions with solvents. This environment is ideal for techniques that probe the intrinsic properties of a molecule.

Rotational Spectroscopy: As detailed in section 5.1.1, this technique provides highly precise structural data, including bond lengths and angles, and is used for absolute configuration determination. nih.gov

Vibrational Spectroscopy: Gas-phase FTIR can reveal the vibrational modes of the isolated molecule, which is particularly useful for comparing with theoretical calculations without the complicating effects of solvent interactions. documentsdelivered.com

Solution Phase: Solution-phase analysis provides information about the molecule in an environment that is often more relevant to its application, such as in biological systems or chemical reactions.

¹⁹F NMR Spectroscopy: This is the preeminent technique for studying fluorinated compounds in solution. nih.gov The chemical shifts of the fluorine nuclei are highly sensitive to the local electronic environment. This sensitivity can be exploited to study peptide-membrane interactions, where changes in the ¹⁹F NMR signal can indicate whether a fluorinated residue is embedded in a hydrophobic environment or exposed to the solvent. nih.gov Quantitative ¹⁹F NMR (qNMR) can also be used for the precise purity and content determination of fluorinated pharmaceuticals without the need for identical reference standards. nih.gov

Vibrational Spectroscopy (FTIR/Raman): In solution, vibrational spectra can be influenced by solute-solvent interactions, such as hydrogen bonding, leading to shifts in vibrational frequencies compared to the gas phase. These shifts can provide insights into how the molecule interacts with its environment. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine
Mosher's acid

Future Directions in the Academic Research of Chiral Trifluoroethylamines

Development of Highly Atom-Economical and Sustainable Synthetic Methodologies

A primary objective in the future of chiral amine synthesis is the development of processes that are both highly efficient and environmentally benign. chiralpedia.com This involves a shift towards methodologies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.com Key areas of focus include:

Catalytic Reductive Amination: The direct reductive amination of ketones is an attractive, atom-economical route to chiral amines. Future work will likely concentrate on developing novel, highly active, and selective catalysts, including those based on earth-abundant metals, to replace precious metal catalysts. researchgate.net The use of heterogeneous catalysts is also a promising avenue, as they can be easily separated and recycled, simplifying purification processes and reducing waste. researchgate.net

Biocatalysis: Enzymes, such as transaminases and imine reductases, offer a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral amines. nih.gov Future research will focus on enzyme engineering and directed evolution to expand the substrate scope of these biocatalysts, allowing for the synthesis of a wider range of structurally diverse chiral trifluoroethylamines. nih.gov Overcoming challenges such as substrate and product inhibition will also be a key area of investigation. semanticscholar.org

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of catalytic and biocatalytic methods into flow reactors will be a significant trend, enabling the efficient and sustainable production of chiral trifluoroethylamines on an industrial scale.

Synthetic StrategyKey AdvantagesFuture Research Focus
Catalytic Reductive AminationHigh atom economy, directnessDevelopment of earth-abundant metal catalysts, heterogeneous catalysts
BiocatalysisHigh enantioselectivity, mild reaction conditions, greenEnzyme engineering to broaden substrate scope, overcoming inhibition
Flow ChemistryEnhanced safety, scalability, process controlIntegration of catalytic and biocatalytic systems

Exploration of Novel Chiral Applications in Materials Science and Catalyst Design

The unique properties of chiral trifluoroethylamines, including their stereochemical stability and the electronic effects of the trifluoromethyl group, make them attractive building blocks for new materials and catalysts. chiralpedia.com

Chiral Polymers and Materials: Incorporating chiral trifluoroethylamine moieties into polymer backbones or as pendant groups can lead to materials with unique chiroptical and recognition properties. nih.gov These materials could find applications in chiral separations, sensing, and asymmetric catalysis. nih.govresearchgate.net The development of chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating these amines is a particularly promising area, offering highly ordered and porous materials for enantioselective applications. nih.gov

Catalyst and Ligand Design: Chiral trifluoroethylamines can serve as valuable ligands for asymmetric metal catalysis or as organocatalysts themselves. The trifluoromethyl group can influence the steric and electronic properties of the catalyst, leading to enhanced reactivity and selectivity. researchgate.net Future research will involve the rational design and synthesis of new ligands and catalysts based on the (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine scaffold for a variety of asymmetric transformations. acs.org

Integration of Machine Learning and AI in Predicting Stereochemical Outcomes

The ability to accurately predict the stereochemical outcome of a reaction is a major goal in asymmetric synthesis. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to achieve this. arxiv.orgresearchgate.net

Predictive Modeling: By training algorithms on large datasets of reaction outcomes, ML models can learn to predict the enantioselectivity of a given reaction with a high degree of accuracy. arxiv.orgnih.gov This can significantly reduce the need for extensive experimental screening and optimization, accelerating the discovery of new and efficient synthetic methods. researchgate.net

Catalyst and Reaction Design: AI can be used to design new chiral catalysts and reaction conditions in silico. By simulating the interactions between substrates, catalysts, and reagents, AI algorithms can identify promising candidates for experimental investigation. This data-driven approach has the potential to revolutionize the way asymmetric reactions are developed. chemrxiv.org

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingAlgorithms trained on reaction data to predict enantioselectivity. arxiv.orgnih.govReduces experimental screening, accelerates discovery.
Catalyst DesignIn silico design of new chiral catalysts and ligands.Identifies promising candidates for synthesis and testing.
Reaction OptimizationAI-driven optimization of reaction parameters (solvent, temperature, etc.).Improves yields and selectivities of existing reactions.

Advanced Mechanistic Investigations via in situ Spectroscopic Methods and Computational Dynamics

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of asymmetric transformations. researchgate.net

in situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy, when applied in situ, allow for the direct observation of reactive intermediates and transition states. mdpi.com This provides valuable information about the catalytic cycle and the factors that govern stereoselectivity.

Computational Fluid Dynamics (CFD): CFD simulations can model the transport phenomena and reaction kinetics within a reactor, providing insights into how factors like mixing and mass transfer influence the outcome of a reaction. mdpi.comresearchgate.net This is particularly valuable for optimizing and scaling up continuous flow processes.

Quantum Mechanical Calculations: Density functional theory (DFT) and other computational methods can be used to model the transition states of stereodetermining steps in a reaction. chemrxiv.org These calculations provide a detailed picture of the non-covalent interactions that control enantioselectivity and can guide the design of more effective catalysts. chemrxiv.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)-ethylamine, and how can enantiomeric purity be ensured?

  • Synthesis : The compound can be synthesized via asymmetric reductive amination of trifluoromethyl ketone precursors using ω-transaminases engineered for enantioselectivity (e.g., from Arthrobacter sp.) . Alternatively, chiral resolution via diastereomeric salt formation with tartaric acid derivatives is feasible.
  • Enantiomeric Purity : Chiral HPLC (e.g., using a Chiralpak IA column) or SFC (supercritical fluid chromatography) with fluorinated mobile phases can resolve enantiomers. Purity validation requires 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity and optical rotation measurements .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Handling : Use inert atmosphere (argon/glovebox) to avoid moisture absorption. Wear PPE (nitrile gloves, protective eyewear) due to potential skin/eye irritation .
  • Storage : Store at 20C-20^\circ \text{C} in amber vials under desiccant (silica gel). Avoid prolonged exposure to light, as fluorinated aromatic amines may undergo photodegradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} NMR (δ 6.8–7.4 ppm for aromatic protons; δ 4.2–4.6 ppm for the chiral CH-NH2_2 group) and 19F^{19}\text{F} NMR (δ -70 to -75 ppm for CF3_3) are critical. 13C^{13}\text{C} NMR confirms the quaternary carbon adjacent to the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS with electron capture detection (ECD) enhances sensitivity for fluorinated analytes .

Advanced Research Questions

Q. How does the stereochemistry (R vs. S) of this compound influence its bioactivity in receptor-binding studies?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to compare enantiomer binding affinities to targets like G-protein-coupled receptors (GPCRs). Fluorine’s electronegativity enhances binding specificity, but the R-configuration may sterically hinder interactions in certain pockets. Validate via in vitro assays (e.g., cAMP accumulation for GPCR activation) .

Q. What strategies mitigate metabolic instability of the trifluoroethylamine moiety in vivo?

  • Approach : Introduce deuterium at the α-carbon (CH2_2NH2_2 → CD2_2NH2_2) to slow oxidative metabolism. Alternatively, synthesize prodrugs (e.g., carbamate derivatives) that release the active amine in target tissues. LC-MS/MS pharmacokinetic studies in rodent models can compare metabolic half-lives .

Q. How can contradictory NMR data for this compound (e.g., shifting aromatic peaks) be resolved?

  • Troubleshooting : Variable NMR shifts may arise from solvent polarity (CDCl3_3 vs. DMSO-d6_6) or pH-dependent amine protonation. Use deuterated solvents with controlled pH (e.g., phosphate buffer) and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. What computational models predict the compound’s solubility and logP for formulation studies?

  • Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~2.1 due to fluorine’s hydrophobicity) and solubility (poor in water, enhanced by PEG-based excipients). MD simulations (GROMACS) with explicit solvent models refine solubility predictions under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.